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Compound of Interest

Compound Name: Aztreonam Lysine

Cat. No.: B1666518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aztreonam lysine, a monobactam

antibiotic with a unique spectrum of activity. The following sections detail its chemical structure,

mechanism of action, antimicrobial activity with a focus on quantitative data, and relevant

experimental protocols.

Chemical Structure and Formulation
Aztreonam is a synthetic monocyclic beta-lactam antibiotic. The inhaled formulation,

aztreonam lysine, is a salt of aztreonam and L-lysine, which improves the drug's solubility and

stability for nebulization.[1][2][3][4]

Chemical Name: L-Lysine, mono[2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-

sulfo-3- azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoate][4]

Molecular Formula: C₁₉H₃₁N₇O₁₀S₂[1][3]

Molecular Weight: 581.6 g/mol [1][3]
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Aztreonam exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[5] Like other

β-lactam antibiotics, its primary target is the penicillin-binding proteins (PBPs), which are

essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell

wall.

Aztreonam has a very high affinity for Penicillin-Binding Protein 3 (PBP3) in Gram-negative

bacteria.[6][7] The binding of aztreonam to PBP3 is a critical step that leads to the inhibition of

septation during cell division, resulting in the formation of filamentous, non-viable bacterial cells

and eventual cell lysis.[7] Its affinity for PBPs of Gram-positive and anaerobic bacteria is poor,

which explains its limited spectrum of activity.[5]
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Diagram 1: Mechanism of action of aztreonam.

Antimicrobial Activity and Spectrum
Aztreonam is unique among β-lactams for its narrow spectrum of activity, which is primarily

directed against aerobic Gram-negative bacteria.[5] It has no significant activity against Gram-

positive bacteria or anaerobes. Its spectrum includes many members of the

Enterobacteriaceae family and Pseudomonas aeruginosa.[5][8]
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The following tables summarize the in vitro activity of aztreonam and aztreonam-avibactam

against key Gram-negative pathogens, as indicated by Minimum Inhibitory Concentration (MIC)

values. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are

inhibited, respectively.

Table 1: In Vitro Activity of Aztreonam against Pseudomonas aeruginosa

Antibiotic MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference

Aztreonam 8 32 [9]

Aztreonam 16 >512 [7]

Aztreonam 4 16 [8]

Table 2: In Vitro Activity of Aztreonam and Aztreonam-Avibactam against Enterobacterales

Antibiotic Organism MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference

Aztreonam Enterobacterales 0.12 64 [9]

Aztreonam-

Avibactam
Enterobacterales ≤0.03 0.12 [10]

Aztreonam-

Avibactam

Carbapenem-

Resistant

Enterobacterales

(CRE)

0.25 0.5 [11]

Aztreonam-

Avibactam

Metallo-β-

lactamase

(MBL)-producing

Enterobacterales

0.12 0.5 [11]
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The pharmacokinetic properties of aztreonam vary depending on the route of administration.

Intravenous (IV) administration results in rapid distribution, while the inhaled formulation

(aztreonam lysine) achieves high concentrations in the sputum with low systemic exposure.[2]

[5][12][13]

Table 3: Pharmacokinetic Parameters of Aztreonam

Parameter
Intravenous
Administration

Inhaled
Administration
(Aztreonam Lysine)

Reference

Bioavailability N/A <1% (systemic) [5]

Peak Serum

Concentration (Cmax)

58-242 mg/L (dose-

dependent)

419 ng/mL (75 mg

dose)
[5][12]

Time to Peak

Concentration (Tmax)
End of infusion ~1 hour [5][12]

Elimination Half-life

(t½)
1.5 - 2.0 hours ~2.1 hours [12][14][15]

Volume of Distribution

(Vd)
~0.18 L/kg Not reported [14][15]

Protein Binding ~56% ~56% [15][16]

Primary Route of

Elimination
Renal

Renal (for absorbed

fraction)
[2][13][15]

Pharmacodynamics
Like other β-lactam antibiotics, aztreonam exhibits time-dependent bactericidal activity.[5][16]

[17] The key pharmacodynamic parameter that correlates with efficacy is the percentage of the

dosing interval during which the free drug concentration remains above the MIC of the infecting

organism (%fT>MIC).[14][17]

Mechanisms of Resistance
Bacterial resistance to aztreonam can emerge through several mechanisms:
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β-Lactamase Production: Hydrolysis of the β-lactam ring by β-lactamase enzymes is a

primary mechanism of resistance. While aztreonam is stable to some β-lactamases, it can be

hydrolyzed by extended-spectrum β-lactamases (ESBLs) and some chromosomal β-

lactamases.[18][19]

Alterations in Penicillin-Binding Proteins: Modifications in the structure of PBP3 can reduce

the binding affinity of aztreonam, leading to decreased susceptibility.[20][21]

Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria

can limit the entry of aztreonam into the periplasmic space where PBP3 is located.

Efflux Pumps: Active transport of aztreonam out of the bacterial cell by efflux pumps can

prevent the drug from reaching its target concentration.

Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
The in vitro activity of aztreonam is determined using standardized methods from organizations

such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on

Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (as per CLSI/EUCAST guidelines):

Preparation of Inoculum: A standardized suspension of the test organism is prepared in a

suitable broth, typically cation-adjusted Mueller-Hinton Broth (CAMHB), to a concentration of

approximately 5 x 10⁵ colony-forming units (CFU)/mL.

Preparation of Antibiotic Dilutions: A serial two-fold dilution of aztreonam is prepared in

CAMHB in a microtiter plate.

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

Incubation: The plate is incubated at 35°C for 16-20 hours in ambient air.

Determination of MIC: The MIC is the lowest concentration of aztreonam that completely

inhibits visible growth of the organism.
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For testing aztreonam in combination with a β-lactamase inhibitor like avibactam, a fixed

concentration of the inhibitor (e.g., 4 mg/L for avibactam) is added to each well containing the

serial dilutions of aztreonam.[22]
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Diagram 2: Workflow for antimicrobial susceptibility testing.

β-Lactamase Hydrolysis Assay
The stability of aztreonam to β-lactamases can be assessed by measuring its hydrolysis by

purified enzymes or cell extracts.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method:
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Sample Preparation: A solution containing a known concentration of aztreonam is prepared

in a suitable buffer (e.g., Tris-d₁₁ at pH 7.5).[23]

Enzyme Addition: The β-lactamase enzyme is added to the aztreonam solution.[23]

NMR Data Acquisition: ¹H NMR spectra are acquired at regular intervals to monitor the

disappearance of the aztreonam signal and the appearance of signals corresponding to the

hydrolyzed product.[23]

Data Analysis: The rate of hydrolysis can be determined by quantifying the changes in the

respective NMR signal intensities over time.

Spectrophotometric Method using a Chromogenic Substrate:

While not directly measuring aztreonam hydrolysis, this method assesses the activity of β-

lactamases.

Reaction Mixture: A reaction mixture is prepared containing a chromogenic β-lactam

substrate (e.g., nitrocefin) in a suitable buffer.

Enzyme Addition: The β-lactamase solution is added to the reaction mixture.

Measurement: The hydrolysis of the chromogenic substrate is monitored by measuring the

change in absorbance at a specific wavelength (e.g., 490 nm for nitrocefin) over time using a

spectrophotometer.[24] The activity of the enzyme is proportional to the rate of change in

absorbance.

Conclusion
Aztreonam lysine remains a valuable therapeutic option for the treatment of infections caused

by susceptible Gram-negative bacteria, particularly in patients with cystic fibrosis. Its unique

chemical structure confers a targeted spectrum of activity and a favorable safety profile in

patients with β-lactam allergies. Understanding its mechanism of action, pharmacokinetic and

pharmacodynamic properties, and the mechanisms by which resistance can develop is crucial

for its optimal clinical use and for the development of future antimicrobial agents. The

experimental protocols outlined in this guide provide a framework for the continued

investigation and surveillance of this important antibiotic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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